![molecular formula C18H20N2O5 B5722837 3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide, commonly known as DMBA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of hydrazide derivatives and has shown promising results in various studies.
作用機序
DMBA induces oxidative stress by generating reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells and tissues. These ROS and RNS can damage cellular components such as DNA, proteins, and lipids, leading to cell death and tissue damage. DMBA has been shown to activate various cellular signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DMBA has been shown to induce DNA damage and mutations in cells, leading to the development of tumors in animal models. It has also been shown to cause neurodegeneration and oxidative stress-related damage in the brain. DMBA has been used to study the effects of oxidative stress on various biochemical and physiological processes such as inflammation, apoptosis, and cell signaling.
実験室実験の利点と制限
DMBA has several advantages as a research tool. It is a potent inducer of oxidative stress and can be used to study the effects of oxidative stress on various cellular processes. DMBA is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, DMBA has some limitations. It is a toxic compound and requires careful handling and disposal. DMBA can also have non-specific effects on cells and tissues, making it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on DMBA. One area of research is the development of new compounds based on the structure of DMBA that can induce oxidative stress with greater specificity and potency. Another area of research is the use of DMBA to study the effects of oxidative stress on specific cellular processes and signaling pathways. Finally, DMBA can be used to study the effects of oxidative stress on the development and progression of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, DMBA is a synthetic compound that has been widely used in scientific research as a tool to investigate the role of oxidative stress in disease development. It induces oxidative stress by generating ROS and RNS in cells and tissues, leading to DNA damage and cell death. DMBA has several advantages as a research tool, but also has some limitations. Future research on DMBA will continue to shed light on the mechanisms of oxidative stress-related disorders and may lead to the development of new therapeutic strategies.
合成法
DMBA can be synthesized by the reaction of 4-methoxybenzoyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazine hydrate to form DMBA. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学的研究の応用
DMBA has been used in various scientific studies as a tool to investigate the role of oxidative stress in disease development. It has been shown to induce oxidative stress in cells and tissues, leading to DNA damage and cell death. DMBA has been used to study the mechanisms of carcinogenesis, neurodegenerative diseases, and other oxidative stress-related disorders.
特性
IUPAC Name |
3,4-dimethoxy-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-14-7-4-12(5-8-14)10-17(21)19-20-18(22)13-6-9-15(24-2)16(11-13)25-3/h4-9,11H,10H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELXPUOPBNTZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)
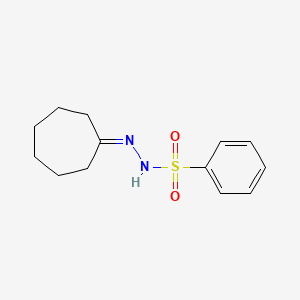
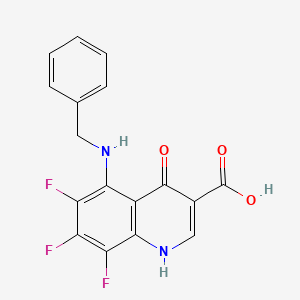
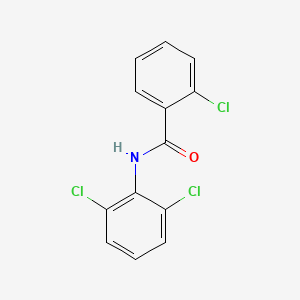

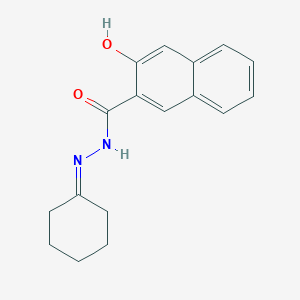
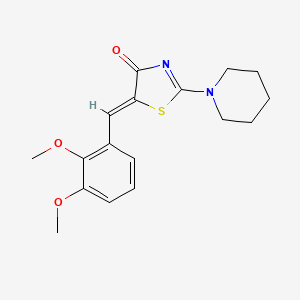
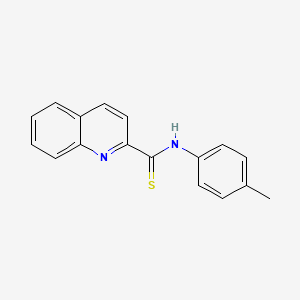
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B5722817.png)

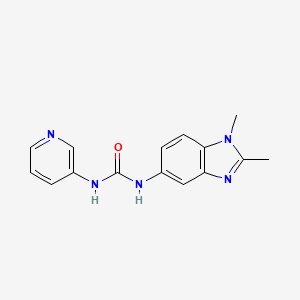
![N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)
